(2E)-1-[4-(difluoromethoxy)phenyl]-3-[4-(3-methylbenzyl)piperazin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-[4-(3-METHYLBENZYL)PIPERAZINO]-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique chemical structure It contains a difluoromethoxyphenyl group and a methylbenzylpiperazino group connected by a propenone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-[4-(3-METHYLBENZYL)PIPERAZINO]-2-PROPEN-1-ONE typically involves multiple steps. One common method starts with the preparation of the difluoromethoxyphenyl intermediate, followed by the synthesis of the methylbenzylpiperazino intermediate. These intermediates are then coupled through a propenone linkage under specific reaction conditions, such as the use of a base catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-[4-(3-METHYLBENZYL)PIPERAZINO]-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve desired products .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction may produce corresponding alcohols. Substitution reactions can result in various substituted piperazine derivatives .
Scientific Research Applications
(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-[4-(3-METHYLBENZYL)PIPERAZINO]-2-PROPEN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-[4-(3-METHYLBENZYL)PIPERAZINO]-2-PROPEN-1-ONE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Semiconductor Materials: Compounds like gallium arsenide, used in electronic devices.
Uniqueness
(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-[4-(3-METHYLBENZYL)PIPERAZINO]-2-PROPEN-1-ONE is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its combination of difluoromethoxyphenyl and methylbenzylpiperazino groups makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C22H24F2N2O2 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(E)-1-[4-(difluoromethoxy)phenyl]-3-[4-[(3-methylphenyl)methyl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C22H24F2N2O2/c1-17-3-2-4-18(15-17)16-26-13-11-25(12-14-26)10-9-21(27)19-5-7-20(8-6-19)28-22(23)24/h2-10,15,22H,11-14,16H2,1H3/b10-9+ |
InChI Key |
QZFGGNQZKZAARL-MDZDMXLPSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)/C=C/C(=O)C3=CC=C(C=C3)OC(F)F |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C=CC(=O)C3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.